REACTION_CXSMILES
|
O=O.[CH2:3]([SH:7])[CH2:4][CH2:5][CH3:6].CO.[OH-].[Na+]>O>[CH2:3]([S:7][S:7][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:4][CH2:5][CH3:6] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
mercaptan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
is greatly increased
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
TEMPERATURE
|
Details
|
maintained at about 20 mole percent
|
Type
|
CUSTOM
|
Details
|
after about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was about 60° C.
|
Type
|
CUSTOM
|
Details
|
(140° F.)
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained between about 49° C.-60° C. (120° F.-140° F.) throughout the run
|
Type
|
WAIT
|
Details
|
after 2 hours the reaction was complete
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |